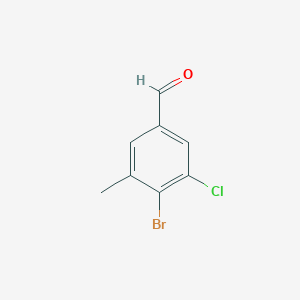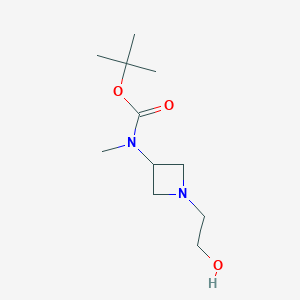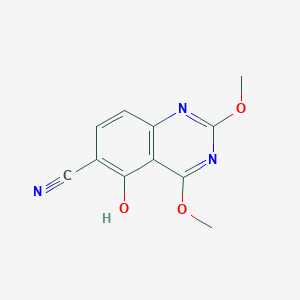
7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of a methylsulfanyl group at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced at the 7th position through a nucleophilic substitution reaction.
Formation of Keto Group: The keto group at the 4th position is formed through oxidation reactions.
Carboxylation: The carboxylic acid group at the 3rd position is introduced via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the keto group, leading to the formation of alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, and halides.
Major Products:
Oxidized Derivatives: Formation of sulfoxides and sulfones.
Reduced Derivatives: Formation of alcohols.
Substituted Derivatives: Introduction of various functional groups at the 7th position
科学的研究の応用
7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly in the treatment of bacterial and viral infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: The compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death in bacteria.
類似化合物との比較
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Nalidixic Acid: An early quinolone antibiotic with structural similarities.
Levofloxacin: Another fluoroquinolone with enhanced activity against a broader range of bacteria.
Uniqueness: 7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .
特性
CAS番号 |
91092-79-4 |
|---|---|
分子式 |
C11H9NO3S |
分子量 |
235.26 g/mol |
IUPAC名 |
7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChIキー |
NIEOMTOKTLFKCZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)







![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)



